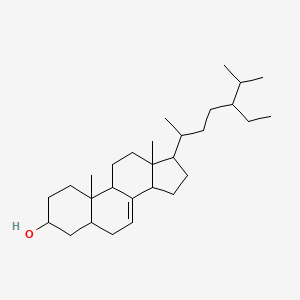

Stigmast-7-en-3-ol,(3.beta

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stigmast-7-en-3-ol, (3.beta): The molecular formula of Stigmast-7-en-3-ol is C29H50O , and it has a molecular weight of 414.71 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stigmast-7-en-3-ol can be synthesized through chemical reactions involving plant sterols. One common method involves the hydrogenation of stigmasterol, a precursor found in soybeans and other plants . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Stigmast-7-en-3-ol often involves extraction from plant sources. The compound can be isolated from plant oils through processes such as saponification, followed by chromatographic separation techniques . This method ensures the purity and yield of the compound for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: Stigmast-7-en-3-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group at the 3-position can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Acid chlorides, alcohols

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Saturated sterols

Substitution: Esters, ethers

Wissenschaftliche Forschungsanwendungen

Chemistry: Stigmast-7-en-3-ol is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of hormones and vitamins .

Biology: In biological research, Stigmast-7-en-3-ol is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .

Medicine: The compound has shown promise in medical research for its potential to lower cholesterol levels and improve cardiovascular health. It is also being explored for its anticancer properties .

Industry: Stigmast-7-en-3-ol is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its skin-soothing properties .

Wirkmechanismus

Stigmast-7-en-3-ol exerts its effects by interacting with cell membranes and modulating their fluidity and permeability. It can influence various molecular targets, including enzymes involved in cholesterol metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Stigmasterol: Another phytosterol with similar structure but different double bond position.

β-Sitosterol: A common plant sterol with similar health benefits.

Campesterol: A phytosterol with a slightly different side chain structure.

Uniqueness: Stigmast-7-en-3-ol is unique due to its specific double bond position at the 7th carbon, which imparts distinct chemical and biological properties. Its ability to modulate cholesterol metabolism and exhibit antioxidant activity sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)

![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)